An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications
An In-depth Technical Guide to Mpeg5-t-butyl ester: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methoxy-poly(ethylene glycol)-tert-butyl ester (Mpeg5-t-butyl ester), a heterobifunctional polymer commonly utilized in bioconjugation, drug delivery, and materials science. This document details its physicochemical properties, provides representative experimental protocols, and illustrates its utility in scientific applications.
Core Properties of Mpeg5-t-butyl ester
Mpeg5-t-butyl ester is a derivative of polyethylene glycol (PEG), a polymer well-regarded for its biocompatibility and ability to improve the pharmacokinetic profiles of conjugated molecules.[1] The "Mpeg" designation indicates a methoxy-capped PEG, while the "5" denotes the number of ethylene glycol repeat units. The tert-butyl ester group serves as a protecting group for a carboxylic acid functionality, which can be deprotected under acidic conditions to reveal a reactive carboxyl group.[2][3] This dual functionality allows for the covalent attachment of the PEG chain to other molecules in a controlled manner.
Physicochemical Data
Quantitative data for Mpeg5-t-butyl ester is summarized in the table below. This information is crucial for its application in experimental settings, including reaction stoichiometry and analytical characterization.
| Property | Value | Source |
| CAS Number | 874208-93-2 | [4][5] |
| Molecular Formula | C16H32O7 | [5] |
| Molecular Weight | 336.42 g/mol | [5] |
| Solubility | Soluble in aqueous media, DMSO, DMF, DCM | [2][3] |
| Physical State | Not specified, likely a liquid or waxy solid at room temperature | - |
| Purity | Typically >95% | [6] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and deprotection of Mpeg5-t-butyl ester. These protocols are representative of general procedures for this class of compounds and may require optimization for specific experimental contexts.
Synthesis of Mpeg Esters (Representative Protocol)
The synthesis of Mpeg esters can be achieved through various methods, including the reaction of Mpeg with an activated carboxylic acid derivative. A general procedure for the esterification of an alcohol (in this case, Mpeg5-OH) with a carboxylic acid is presented below.
Materials:
-
Mpeg5-OH (Methoxy-poly(ethylene glycol) with 5 repeat units)
-
tert-Butyl protected carboxylic acid (e.g., a derivative of glutaric or succinic acid to introduce the ester linkage)
-
Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Mpeg5-OH and the tert-butyl protected carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMAP to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Mpeg5-t-butyl ester.
Deprotection of the tert-Butyl Ester Group
The tert-butyl ester is a valuable protecting group due to its stability in basic and neutral conditions, and its facile removal under acidic conditions.[7] This allows for the selective unmasking of the carboxylic acid for subsequent conjugation reactions.
Materials:
-
Mpeg5-t-butyl ester
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
Procedure:
-
Dissolve the Mpeg5-t-butyl ester in a mixture of DCM and TFA (typically a 1:1 or similar ratio).
-
Stir the solution at room temperature for 1-4 hours. The deprotection process releases isobutylene and the deprotected carboxylic acid.[8]
-
Monitor the reaction by TLC or LC-MS to ensure complete removal of the tert-butyl group.
-
Upon completion, remove the TFA and DCM under reduced pressure.
-
The resulting carboxylic acid can be used directly or after further purification, which may involve precipitation in cold diethyl ether.
Visualizing Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Mpeg5-t-butyl ester.
General Synthesis of Mpeg5-t-butyl ester
Caption: Generalized workflow for the synthesis of Mpeg5-t-butyl ester.
Deprotection of the tert-Butyl Ester
Caption: Reaction pathway for the acidic deprotection of Mpeg5-t-butyl ester.
Application in Bioconjugation
Caption: A typical workflow for the application of Mpeg5-t-butyl ester in bioconjugation.
Characterization
Due to the lack of publicly available spectra specifically for Mpeg5-t-butyl ester, this section describes the expected characteristic signals for this class of compounds based on general principles and data for similar molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a sharp singlet at approximately 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The ethylene glycol protons of the PEG backbone would appear as a complex multiplet in the region of 3.5-3.7 ppm. A singlet at around 3.3 ppm would correspond to the methoxy end-group.
-
¹³C NMR: The carbon NMR would show a characteristic signal for the quaternary carbon of the tert-butyl group around 80 ppm and the methyl carbons of the tert-butyl group around 28 ppm. The PEG backbone carbons would resonate around 70 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be dominated by a strong C-O stretching band from the polyether backbone around 1100 cm⁻¹. A characteristic C=O stretching vibration for the ester carbonyl group would be observed around 1730 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques would be suitable. A characteristic fragmentation pattern in EI-MS would be the loss of isobutylene (56 Da) to give a prominent fragment ion.
Applications in Research and Drug Development
Mpeg5-t-butyl ester is a valuable tool for researchers in several fields:
-
Drug Delivery: The PEG chain can increase the solubility and circulation half-life of small molecule drugs or protein therapeutics. The cleavable ester linkage can be designed to release the drug under specific physiological conditions (e.g., the acidic tumor microenvironment).
-
Bioconjugation: After deprotection, the carboxylic acid can be activated to react with primary amines (e.g., lysine residues on proteins) to form stable amide bonds, a process known as PEGylation.[1][9] PEGylation can reduce the immunogenicity of therapeutic proteins.[1]
-
Surface Modification: The PEG chain can be used to modify surfaces to reduce non-specific protein adsorption, a critical step in the development of biomedical devices and diagnostic assays.
-
Nanoparticle Formulation: Mpegylated lipids or polymers are frequently used to create "stealth" nanoparticles that can evade the immune system and have longer circulation times.
References
- 1. PEGylation - Wikipedia [en.wikipedia.org]
- 2. mPEG5-t-buyl ester - CD Bioparticles [cd-bioparticles.net]
- 3. mPEG9-t-butyl ester - CD Bioparticles [cd-bioparticles.net]
- 4. MPeg5-t-butyl ester | Ambeed.com [ambeed.com]
- 5. mPEG5-t-buyl ester | 874208-93-2 [amp.chemicalbook.com]
- 6. medkoo.com [medkoo.com]
- 7. Acids - Wordpress [reagents.acsgcipr.org]
- 8. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
